molecular formula C9H13ClFNO B1285170 2-[(4-Fluorobenzyl)amino]ethanol hydrochloride CAS No. 1093648-13-5

2-[(4-Fluorobenzyl)amino]ethanol hydrochloride

Cat. No. B1285170
M. Wt: 205.66 g/mol
InChI Key: IGDVYUBSXUIGOH-UHFFFAOYSA-N
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Description

“2-[(4-Fluorobenzyl)amino]ethanol hydrochloride” is a chemical compound with the molecular formula C9H13ClFNO. It has a molecular weight of 205.66 g/mol. The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “2-[(4-Fluorobenzyl)amino]ethanol hydrochloride” is 1S/C9H12FNO/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 169.2 . The storage temperature is room temperature .

Safety And Hazards

The safety data sheet (SDS) for “2-[(4-Fluorobenzyl)amino]ethanol hydrochloride” can provide detailed information about its hazards, handling precautions, and first aid measures . It’s important to refer to the SDS for safe handling practices.

properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c10-9-3-1-8(2-4-9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDVYUBSXUIGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589485
Record name 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorobenzyl)amino]ethanol hydrochloride

CAS RN

1093648-13-5
Record name 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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